Flunarizine - 52468-60-7

Flunarizine

Catalog Number: EVT-268305
CAS Number: 52468-60-7
Molecular Formula: C26H26F2N2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flunarizine is a diarylmethane.
Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

Cinnarizine

Compound Description: Cinnarizine is a piperazine derivative and a calcium channel blocker. It is used to treat nausea, vomiting, and vertigo associated with motion sickness, Ménière's disease, and other inner ear disorders. []

Relevance: Cinnarizine is structurally similar to Flunarizine and shares its calcium channel blocking activity. Several studies have directly compared the effects of Cinnarizine and Flunarizine on various parameters, including inhibition of induced nystagmus, cochlear blood flow, and cerebral blood flow. [, ] These studies have shown that both compounds exhibit similar effects but with varying potency and duration of action, with Flunarizine often demonstrating a longer duration. [, ]

Diphenidol

Compound Description: Diphenidol is an antiemetic and antivertigo drug. It is used to treat nausea, vomiting, and dizziness associated with motion sickness, Ménière's disease, and other inner ear disorders. []

Relevance: Diphenidol, like Flunarizine, is used in the treatment of vestibular dysfunctions. [] One study directly compared the effects of Flunarizine, Cinnarizine, and Diphenidol on induced nystagmus and cochlear blood flow. [] The findings suggest that while all three compounds exhibit inhibitory effects on nystagmus and can increase cochlear blood flow, Flunarizine demonstrates a longer duration of action compared to Cinnarizine and Diphenidol at the same dose. []

Papaverine

Compound Description: Papaverine is an opium alkaloid used as a vasodilator and antispasmodic drug. It relaxes smooth muscle, particularly in blood vessels, and is used to treat conditions such as cerebral vasospasm and erectile dysfunction. []

Relevance: One study compared the effects of Flunarizine, Cinnarizine, and Papaverine on cerebral blood flow in animals. [] Results showed that while all three compounds could increase blood flow in certain brain regions, Flunarizine and Cinnarizine displayed a more selective effect on vertebral artery blood flow compared to the non-selective vasodilatory effect of Papaverine. [] Furthermore, Flunarizine exhibited a longer duration of action compared to Cinnarizine and Papaverine. []

Betaxolol

Compound Description: Betaxolol is a beta-adrenergic blocking agent. It is used to treat high blood pressure and glaucoma. []

Relevance: A study investigating the neuroprotective effects of Flunarizine on the retina compared its efficacy with Betaxolol and Nifedipine in reducing calcium and sodium influx. [] The study found Flunarizine to be more effective than Betaxolol at reducing veratridine-induced sodium influx into synaptosomes. [] While all three drugs reduced NMDA-induced calcium influx, Betaxolol was the least effective. []

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker. It is used to treat high blood pressure and angina. [, ]

Relevance: Nifedipine, alongside Betaxolol, was used as a comparator to Flunarizine in a study evaluating the neuroprotective effects on the retina and the ability to reduce calcium and sodium influx. [] This study found Flunarizine to be significantly stronger than Nifedipine at attenuating veratridine-induced sodium influx into synaptosomes. [] Although both compounds, along with Betaxolol, reduced NMDA-induced calcium influx, Nifedipine demonstrated greater effectiveness than Betaxolol but was less potent than Flunarizine. [] Additionally, both Flunarizine and Nifedipine have been investigated as add-on therapies for drug-resistant epilepsy. []

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic blocking agent. It is used to treat high blood pressure, angina, and migraine. [, ]

Amitriptyline

Compound Description: Amitriptyline is a tricyclic antidepressant. It is also used to prevent migraine headaches and treat nerve pain. []

Relevance: A prospective study compared the efficacy and tolerability of Flunarizine and Amitriptyline in migraine prophylaxis. [] Both drugs effectively reduced the frequency and severity of headaches, but Amitriptyline had a higher overall responder rate with a similar tolerability profile to Flunarizine. []

Sabeluzole

Compound Description: Sabeluzole is a drug that has been investigated for its potential cognitive-enhancing effects. It acts on potassium channels and has been studied in animal models of memory and learning. []

Source and Classification

Flunarizine was first synthesized in the 1970s and has since been utilized in clinical settings for its vasodilatory effects and neuroprotective properties. It is categorized under calcium channel blockers, specifically targeting T-type calcium channels, which play a significant role in neuronal excitability and neurotransmitter release. This classification allows it to be effective in managing conditions related to excessive neuronal activity, such as migraines and certain movement disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of flunarizine has been achieved through several methods, with a notable efficient five-step process reported. This method begins with commercially available bis(4-fluorophenyl) methanone, which undergoes reduction using sodium borohydride to yield bis(4-fluorophenyl) methanol. This intermediate is then reacted with hydrochloric acid under reflux conditions to produce a chloro derivative. The final step involves reacting this chloro compound with potassium carbonate in acetonitrile to obtain flunarizine in high yields .

Key steps include:

  1. Reduction: Bis(4-fluorophenyl) methanone is reduced to bis(4-fluorophenyl) methanol.
  2. Chlorination: The alcohol is converted to the corresponding chloro compound.
  3. Final Reaction: The chloro compound reacts with piperazine derivatives to form flunarizine.
Molecular Structure Analysis

Structure and Data

Flunarizine has the chemical formula C26H26F2N2C_{26}H_{26}F_{2}N_{2} and a molecular weight of approximately 404.49 g/mol. Its structure features a piperazine ring substituted with a bis(4-fluorophenyl)methyl group and a phenylprop-2-en-1-yl side chain. The structural representation includes two fluorine atoms attached to the phenyl groups, enhancing its pharmacological properties.

Structural Characteristics

  • Molecular Weight: 404.49 g/mol
  • Chemical Formula: C26H26F2N2C_{26}H_{26}F_{2}N_{2}
  • Functional Groups: Piperazine, fluorobenzene derivatives.
Chemical Reactions Analysis

Reactions and Technical Details

Flunarizine undergoes various chemical reactions primarily involving nucleophilic substitutions and reductions. The synthesis employs Grignard reactions and reductive amination techniques, which are essential for forming the piperazine ring and attaching the aromatic substituents.

Notable reactions include:

  1. Reduction Reactions: Using sodium borohydride for converting ketones to alcohols.
  2. Substitution Reactions: Chlorination of alcohols to form chloro derivatives.
  3. Formation of Final Product: Nucleophilic attack by piperazine on activated halides.

These reactions are characterized by their efficiency and high yields, making them suitable for large-scale production.

Mechanism of Action

Process and Data

Flunarizine's mechanism of action primarily involves blocking T-type calcium channels, leading to decreased intracellular calcium levels. This action results in reduced neuronal excitability, which is beneficial in preventing migraine attacks. Additionally, flunarizine exhibits calmodulin binding properties that further modulate cellular signaling pathways associated with neurotransmitter release.

Key aspects include:

  • Calcium Channel Blockade: Inhibition of calcium influx reduces neurotransmitter release.
  • Calmodulin Interaction: Alters intracellular signaling cascades, contributing to neuroprotection.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flunarizine presents several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Additional data from dynamic vapor sorption studies indicate its hygroscopic nature, impacting its formulation stability .

Applications

Scientific Uses

Flunarizine is employed in various clinical applications due to its pharmacological properties:

  • Migraine Prophylaxis: Effective in reducing the frequency of migraine attacks.
  • Neurological Disorders: Used in managing conditions like vestibular disorders and certain types of epilepsy.
  • Vasodilation: Its ability to induce vasodilation makes it useful in treating peripheral vascular diseases.

Moreover, ongoing research explores its potential applications in neuroprotection during ischemic events due to its calcium-blocking effects .

Mechanisms of Action and Molecular Pharmacology

Calcium Channel Modulation and Selective Ion Homeostasis Regulation

Flunarizine demonstrates voltage-dependent blockade of multiple calcium channel subtypes, exerting profound effects on cellular calcium homeostasis:

  • L-type and T-type Channel Blockade: Flunarizine inhibits voltage-gated L-type (Cav1) and T-type (Cav3) calcium channels in cardiac myocytes and neurons. In guinea pig ventricular myocytes, it blocks L-type channels with a Kd of 3.3-11 μM through open-channel state blockade, while simultaneously altering channel gating kinetics. This dual action reduces calcium influx during depolarization without affecting resting membrane potential [5] [9].

  • Frequency-Dependent Inhibition: The compound exhibits enhanced calcium channel blockade at higher neuronal firing frequencies, making it particularly effective in pathologically hyperexcitable states. This frequency-dependent action allows selective inhibition of excessive calcium influx during tachyarrhythmias or cortical spreading depression without disrupting normal physiological signaling [5].

  • Vascular Selectivity: Despite its calcium channel blocking properties, flunarizine exhibits greater potency in vascular smooth muscle (IC50 ≈ 10⁻⁷ M) than cardiac tissue. This selectivity arises from its membrane-stabilizing effects and lipophilicity, enabling preferential accumulation in vascular membranes [8] [9].

Table 1: Calcium Channel Blocking Profile of Flunarizine

Channel TypeTissue LocationBlockade MechanismPhysiological Effect
L-type (Cav1.2)Vascular smooth muscle, Cardiac myocytesOpen-state blockade, Altered gatingVasodilation, Reduced cardiac contractility
T-type (Cav3.x)Neuronal pacemakersVoltage-dependent inhibitionStabilization of thalamocortical rhythms
Voltage-gated sodium channelsCNS neuronsUse-dependent blockadeMembrane stabilization

Dopaminergic and Serotonergic Receptor Interactions

Flunarizine exhibits significant neuromodulatory properties through direct receptor interactions:

  • Dopamine D₂ Receptor Antagonism: Radioligand binding studies demonstrate flunarizine's competitive inhibition of [³H]spiperone binding to dopamine D₂ receptors (Ki = 112 ± 9 nM). This potent antagonism explains its extrapyramidal side effects and may contribute to anti-migraine effects via nigrostriatal pathway modulation. Single photon emission computed tomography (SPECT) confirms significant D₂ receptor occupancy in humans at therapeutic doses [1] [6].

  • Dopamine D₁ Receptor Interaction: Flunarizine binds D₁ receptors with moderate affinity (Ki = 532 ± 39 nM), though the functional significance remains less defined than its D₂ actions. This dual dopaminergic activity distinguishes it from selective antipsychotics [1].

  • Serotonin Transporter (SERT) Inhibition: Flunarizine dose-dependently inhibits serotonin reuptake in human platelets (IC50 = 1 μM) and rat synaptosomes (IC50 = 5 μM) through noncompetitive mechanisms. Molecular docking studies reveal stable binding within SERT's active site, forming key interactions with residues Tyr95, Asp98, and Ile172. This positions flunarizine as a potential multimodal antidepressant candidate [2] [4] [10].

Histamine H1 Receptor Antagonism and Neuroinflammatory Pathways

Flunarizine's diphenylmethylpiperazine structure confers potent antihistaminic properties:

  • H₁ Receptor Affinity: As a structural analog of cinnarizine, flunarizine exhibits high affinity for histamine H₁ receptors, with binding kinetics comparable to first-generation antihistamines. This action contributes to its anti-vertigo and sedative effects through vestibular system modulation [3] [7] [9].

  • Neuroinflammation Modulation: Through H₁ receptor blockade, flunarizine attenuates histamine-induced microglial activation and subsequent pro-inflammatory cytokine release (IL-1β, TNF-α). Additional calcium-modulating effects suppress nuclear factor kappa B (NF-κB) translocation, creating a dual anti-inflammatory mechanism relevant to migraine pathogenesis and neuronal hyperexcitability disorders [8] [9].

Calmodulin Binding and Intracellular Calcium Signaling Dynamics

Beyond channel blockade, flunarizine modulates calcium-dependent intracellular processes:

  • Calmodulin Antagonism: Flunarizine binds calmodulin with micromolar affinity (Kd ≈ 10⁻⁶ M), inhibiting calcium-calmodulin complex formation. This disrupts activation of calcium/calmodulin-dependent enzymes including myosin light-chain kinase (MLCK), endothelial nitric oxide synthase (eNOS), and calcium-dependent phosphodiesterases [3] [8].

  • Intracellular Calcium Buffering: The drug reduces calcium-induced calcium release (CICR) from endoplasmic reticulum stores by decreasing ryanodine receptor sensitivity. This stabilizes intracellular calcium oscillations implicated in cortical spreading depression and neurotransmitter release [5] [8].

Multi-Target Pharmacodynamics in Neuronal Hyperexcitability

The integrated pharmacodynamic profile positions flunarizine as a unique neuronal stabilizer:

  • Synergistic Hyperexcitability Control: Flunarizine simultaneously targets:
  • Voltage-gated calcium channels (reduced calcium influx)
  • Dopamine receptors (modulated neurotransmission)
  • Serotonin reuptake (prolonged serotonergic tone)
  • Histamine receptors (vestibular and cortical modulation)
  • Calmodulin-dependent pathways (intracellular signaling)This multi-target action explains its clinical efficacy in conditions involving neuronal hyperexcitability like migraine, epilepsy, and vertigo [3] [5] [9].
  • Pharmacokinetic Considerations: Flunarizine's high lipophilicity (logP ≈ 5.8) enables rapid blood-brain barrier penetration, with brain concentrations exceeding plasma levels by 10-fold. Its elimination half-life after multiple dosing reaches 18-19 days due to extensive tissue distribution, supporting once-daily dosing regimens despite relatively short initial half-life (5-15 hours) [3] [7].

Table 2: Multi-Target Pharmacodynamic Profile of Flunarizine

Target SystemPrimary Molecular TargetsNet Physiological EffectTherapeutic Relevance
Calcium homeostasisL/T-type Ca²⁺ channels, Intracellular Ca²⁺ storesReduced Ca²⁺ overload, Stabilized Ca²⁺ oscillationsPrevention of cortical spreading depression
Monoaminergic systemsD₂ receptors, SERT, H₁ receptorsBalanced dopamine/serotonin transmissionMigraine prophylaxis, Mood modulation
Intracellular signalingCalmodulin, Ca²⁺-dependent enzymesSuppressed inflammatory cascadesNeuroprotection, Anti-excitotoxicity
Membrane excitabilityVoltage-gated Na⁺ channelsUse-dependent Na⁺ current blockadeNeuronal stabilization

Flunarizine exemplifies rationally designed polypharmacology, where simultaneous modulation of complementary targets creates a unified therapeutic effect against neuronal hyperexcitability syndromes. Future research should explore its potential in calcium-dependent oncological processes and neuroinflammatory disorders [8] [9] [10].

Properties

CAS Number

52468-60-7

Product Name

Flunarizine

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H26F2N2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+

InChI Key

SMANXXCATUTDDT-QPJJXVBHSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

1.68e-03 g/L

Synonyms

Anexate
Flumazenil
Flumazepil
Lanexat
Ro 15 1788
Ro 15-1788
Ro 151788
Romazicon

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.